
1-Naphthalenol, 8-methoxy-6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalenol, 8-methoxy-6-methyl- is an organic compound with the molecular formula C12H12O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a hydroxyl group at the first position, a methoxy group at the eighth position, and a methyl group at the sixth position on the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenol, 8-methoxy-6-methyl- typically involves the following steps:
Starting Material: The synthesis begins with naphthalene as the starting material.
Functional Group Introduction:
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature conditions to ensure the desired functional groups are introduced at the correct positions on the naphthalene ring.
Industrial Production Methods
In an industrial setting, the production of 1-Naphthalenol, 8-methoxy-6-methyl- may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-Naphthalenol, 8-methoxy-6-methyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthalene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce dihydronaphthalenes.
Applications De Recherche Scientifique
1-Naphthalenol, 8-methoxy-6-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Naphthalenol, 8-methoxy-6-methyl- involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Naphthalenol: Lacks the methoxy and methyl groups, making it less substituted.
8-Methoxy-1-naphthol: Similar structure but without the methyl group at the sixth position.
6-Methyl-1-naphthol: Lacks the methoxy group at the eighth position.
Uniqueness
1-Naphthalenol, 8-methoxy-6-methyl- is unique due to the specific combination of functional groups, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups on the naphthalene ring can enhance its solubility, stability, and interaction with other molecules.
This detailed article provides a comprehensive overview of 1-Naphthalenol, 8-methoxy-6-methyl-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
177555-99-6 |
|---|---|
Formule moléculaire |
C12H12O2 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
8-methoxy-6-methylnaphthalen-1-ol |
InChI |
InChI=1S/C12H12O2/c1-8-6-9-4-3-5-10(13)12(9)11(7-8)14-2/h3-7,13H,1-2H3 |
Clé InChI |
UFYDOGCUGUEJMH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=CC=C2)O)C(=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-([1,1'-Biphenyl]-2,2'-diyl)bis[5-(4-fluorophenyl)-1,3,4-oxadiazole]](/img/structure/B14254010.png)
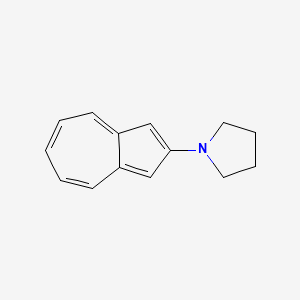
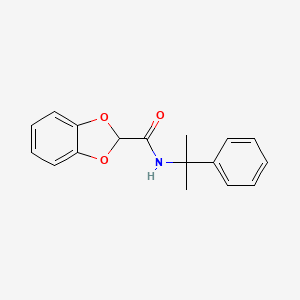
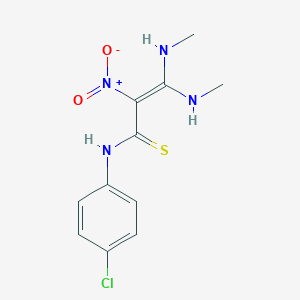
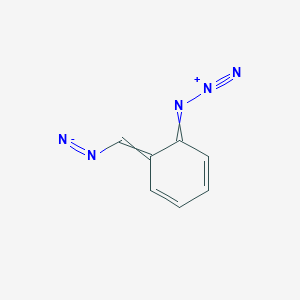
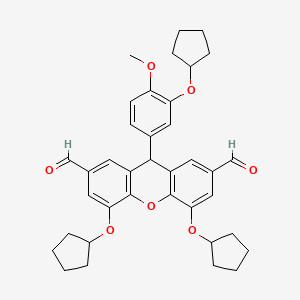

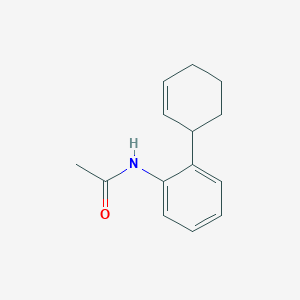
![Anthracene, 9-[(1S)-1-methoxyethyl]-](/img/structure/B14254057.png)
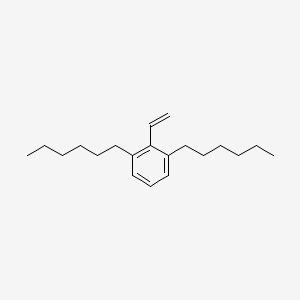
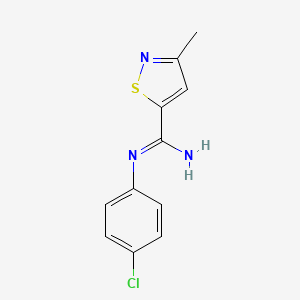
![(1R,5R,6S,7S)-6,7-dihydroxy-8-oxa-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B14254072.png)
![1,1'-[(1S,2S)-Cyclohexane-1,2-diyl]dipyrrolidine](/img/structure/B14254077.png)
